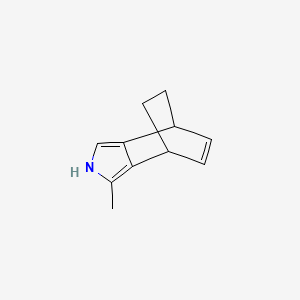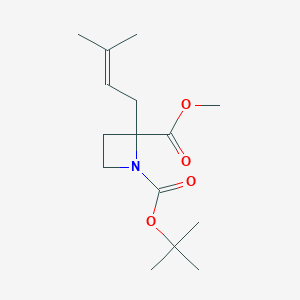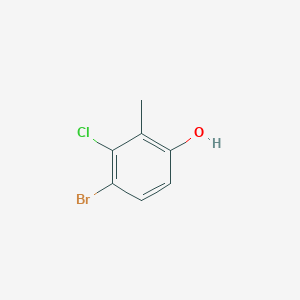
4-Bromo-3-cloro-2-metilfenol
Descripción general
Descripción
4-Bromo-3-chloro-2-methylphenol is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-chloro-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Investigación de agentes antimicrobianos
4-Bromo-3-cloro-2-metilfenol: se está explorando por su potencial como agente antimicrobiano. Su similitud estructural con otros compuestos fenólicos, que son conocidos por sus propiedades bactericidas, lo convierte en un candidato para desarrollar nuevos antibióticos o desinfectantes. Este compuesto podría contribuir a la lucha contra las bacterias resistentes a los antibióticos, una preocupación creciente en la ciencia médica .
Agricultura: Desarrollo de plaguicidas
En agricultura, se está investigando el uso de This compound como precursor para la síntesis de nuevos plaguicidas. Su estructura halogenada podría ser efectiva para controlar plagas que dañan los cultivos, asegurando así la seguridad alimentaria y reduciendo las pérdidas de cosechas .
Investigación ambiental: Monitoreo de la contaminación
Los científicos ambientales están investigando el uso de This compound en el monitoreo de la contaminación del agua y el suelo. Debido a su estabilidad y detectabilidad, puede servir como un marcador para rastrear contaminantes industriales y evaluar la salud ambiental .
Bioquímica: Estudios de inhibición enzimática
Este compuesto también es valioso en bioquímica para estudiar la inhibición enzimática. Su interacción con varias enzimas puede ayudar a comprender las vías bioquímicas y desarrollar inhibidores para enfermedades donde se altera la regulación enzimática .
Ciencia de materiales: Síntesis de materiales funcionales
This compound: se utiliza en la ciencia de materiales para la síntesis de materiales funcionales, como polímeros y recubrimientos. Su estructura fenólica le permite participar en reacciones de polimerización, lo que lleva a materiales con propiedades específicas como mayor durabilidad o resistencia química .
Aplicaciones industriales: Intermediario químico
Industrialmente, This compound sirve como intermedio en la síntesis de varios productos químicos. Está involucrado en la producción de tintes, resinas y otros productos químicos industriales debido a sus átomos reactivos de bromo y cloro, que pueden sufrir transformaciones químicas adicionales .
Mecanismo De Acción
Target of Action
4-Bromo-3-chloro-2-methylphenol is a brominated phenol . Phenols, such as cresols, are aromatic organic compounds that are widely occurring and can be either natural or manufactured
Mode of Action
It is known that phenols, in general, can be slowly oxidized by exposure to air . This oxidation process could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
4-Bromo-3-chloro-2-methylphenol participates in the total synthesis of 3-methylcalixarene . Calixarenes are a class of macrocyclic compounds of significant interest in supramolecular chemistry.
Result of Action
It is known that this compound participates in the total synthesis of 3-methylcalixarene , which suggests that it may have a role in the formation of these macrocyclic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, phenols, including 4-Bromo-3-chloro-2-methylphenol, are slowly oxidized by exposure to air . This oxidation can affect the compound’s stability and its interaction with its targets.
Propiedades
IUPAC Name |
4-bromo-3-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFIYKBJLNFNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



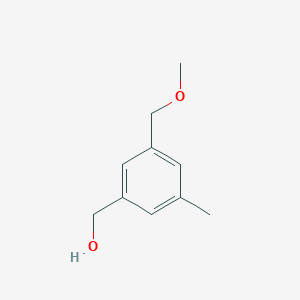

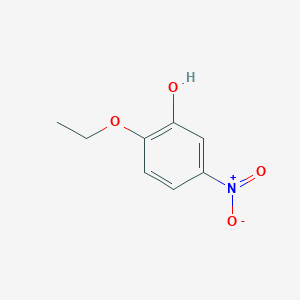
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
![8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1510237.png)
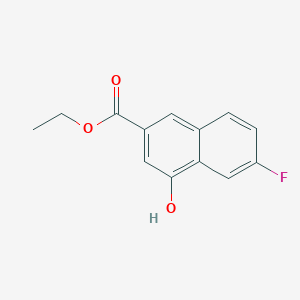

![7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1510246.png)

